molecular formula C9H9IO2 B8515199 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Cat. No. B8515199
M. Wt: 276.07 g/mol
InChI Key: KYWNVJABYJWOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

5-ethyl-2-hydroxy-3-iodobenzaldehyde

InChI

InChI=1S/C9H9IO2/c1-2-6-3-7(5-11)9(12)8(10)4-6/h3-5,12H,2H2,1H3

InChI Key

KYWNVJABYJWOBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)I)O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 30.0 g of 5-ethyl-salicylaldehyde (Reg.No. 52411-35-5) in 500 ml of DMF was treated with 36.0 g of sodium iodide and 67.6 g of Chloroamine T and stirred for one hour at room temperature. The reaction mixture was concentrated in a high vacuum, poured into ice-water, made acid with 2N hydrochloric acid and extracted with ethyl acetate. The organic phases were washed with aqueous sodium thiosulphate solution, saturated sodium chloride solution and ice-water, dried over sodium sulphate and concentrated. The residue was taken up in ether-hexane (1:1) and filtered. The filtrate was concentrated and gave 45.8 g of 5-ethyl-2-hydroxy-3-iodo-benzaldehyde; MS (EI) m/z 276 M+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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